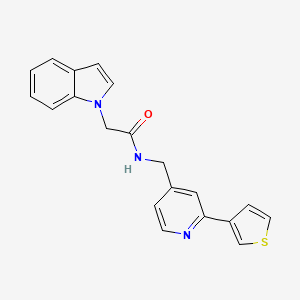
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide is a chemical compound that has been widely studied in scientific research due to its potential for various applications in the field of medicine. This compound is commonly referred to as ITA and has been found to have significant effects on biological systems, making it an important area of study for researchers.
Scientific Research Applications
1. Patent-Based Applications in Pharma Market
The compound is included in patents reflecting diverse pharmacological activities such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects. This indicates its potential utility in various therapeutic areas. For instance, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, a related compound, exemplifies this versatility in pharmaceutical applications (Habernickel, 2002).
2. Antiallergic Applications
Research on N-(pyridin-4-yl)-(indol-3-yl)acetamides, which are structurally similar to the compound , demonstrates significant antiallergic properties. These compounds have been shown to be effective in inhibiting histamine release and IL-4 production, suggesting potential use in treating allergic reactions (Menciu et al., 1999).
3. Antimicrobial and Imaging Agent Applications
The compound's derivatives have shown promise as antimicrobial agents. Additionally, radioiodinated derivatives of similar compounds have demonstrated potential as imaging agents, particularly for brain SPECT, highlighting their utility in diagnostic medicine (Abdel-Ghany et al., 2013).
4. Synthesis and Characterization in Solution Chemistry
Studies on related indole acetamide derivatives have focused on synthesis and characterization, including anti-inflammatory activity and molecular docking analysis. This research provides insights into the structural and chemical properties of these compounds, which are crucial for their potential therapeutic applications (Al-Ostoot et al., 2020).
5. Insecticidal Applications
Pyridine derivatives, which share structural similarities with the compound, have been explored for their insecticidal properties. These studies indicate potential applications in agriculture and pest control (Fadda et al., 2017).
properties
IUPAC Name |
2-indol-1-yl-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c24-20(13-23-9-6-16-3-1-2-4-19(16)23)22-12-15-5-8-21-18(11-15)17-7-10-25-14-17/h1-11,14H,12-13H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUHLHRATVRGMM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=NC=C3)C4=CSC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({1-[(Oxan-3-yl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2395087.png)
![N-[2-(2H-1,3-benzodioxole-5-carbonyl)-1-benzofuran-3-yl]-3-fluorobenzamide](/img/structure/B2395089.png)

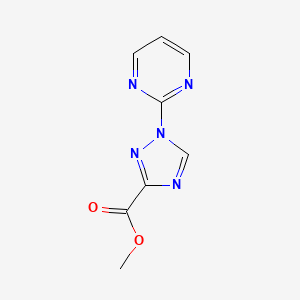
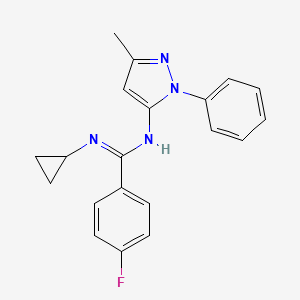
![(2-(1,4-Dioxaspiro[4.5]decan-8-yloxy)pyridin-4-yl)methanamine oxalate](/img/structure/B2395094.png)
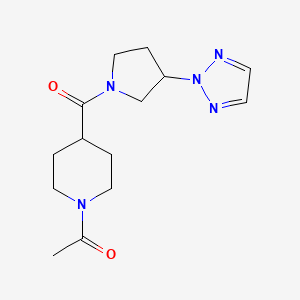
![2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2395096.png)
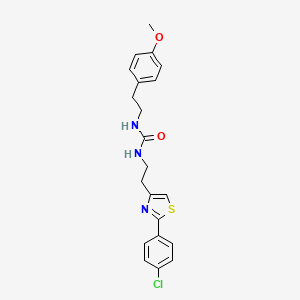

![4-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2395101.png)
![3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2395104.png)

